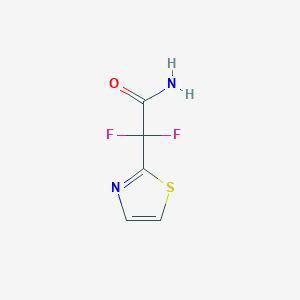

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2OS/c6-5(7,3(8)10)4-9-1-2-11-4/h1-2H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJOELFYCCNWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Advanced Spectroscopic Analysis

Elucidation of Molecular Structure by X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide has not been reported, analysis of analogous structures allows for a detailed prediction of its molecular geometry and packing.

The crystal structure of N-(Thiazol-2-yl)acetamide, the non-fluorinated parent compound, reveals a largely planar arrangement of the thiazole (B1198619) and acetamide (B32628) groups, stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.govresearchgate.net For this compound, the introduction of two fluorine atoms on the α-carbon is expected to significantly influence the molecular conformation and crystal packing. The high electronegativity of fluorine will induce a strong dipole moment and alter the bond lengths and angles of the acetamide moiety.

Studies on 2-aryl-2,2-difluoroacetamide derivatives have shown that the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and interactions with aromatic rings, which dictate the crystal packing. nih.gov It is anticipated that the crystal structure of this compound would also feature a network of hydrogen bonds involving the amide N-H, the carbonyl oxygen, the thiazole nitrogen, and potentially weak C-F⋯H interactions.

Predicted Crystallographic Parameters (based on analogs):

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic |

| Space Group | P2₁/c (a common group for such molecules) |

| Key Interactions | N—H⋯N (amide to thiazole), C=O⋯H, C—F⋯H |

| Conformation | The dihedral angle between the thiazole ring and the acetamide plane will be influenced by steric hindrance from the fluorine atoms. |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The following sections detail the predicted chemical shifts and coupling constants for this compound based on the analysis of its constituent functional groups and related compounds.

The ¹H NMR spectrum is expected to show signals corresponding to the thiazole ring protons and the amide proton. The chemical shifts are influenced by the electronic environment of each proton.

Thiazole Protons: The thiazole ring has two protons, H-4 and H-5. Based on data for N-(thiazol-2-yl)acetamide and other 2-substituted thiazoles, these protons are expected to appear as doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm. semanticscholar.orgchemicalbook.com

Amide Proton: The amide (N-H) proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. It would likely appear in the region of δ 8.0-10.0 ppm.

α-Proton: The proton on the α-carbon, present in the non-fluorinated analog, is absent here and replaced by two fluorine atoms. This will result in the absence of a signal in the typical α-proton region.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (thiazole) | ~7.2-7.6 | Doublet (d) | ~3-4 |

| H-5 (thiazole) | ~7.6-8.0 | Doublet (d) | ~3-4 |

| N-H (amide) | ~8.0-10.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be significantly affected by the attached functional groups, particularly the electronegative fluorine and nitrogen atoms.

Thiazole Carbons: The three carbons of the thiazole ring (C-2, C-4, and C-5) will have distinct chemical shifts. C-2, being attached to two nitrogen atoms and a sulfur atom, will be the most deshielded, appearing around δ 158-165 ppm. C-4 and C-5 will resonate at higher fields. semanticscholar.orgarabjchem.org

Carbonyl Carbon: The carbonyl carbon (C=O) of the acetamide group will appear in the typical range for amides, around δ 160-170 ppm. It is expected to be observed as a triplet due to coupling with the two adjacent fluorine atoms.

α-Carbon: The α-carbon, directly attached to two fluorine atoms, will be significantly deshielded and will appear as a triplet due to ¹JCF coupling. Its chemical shift is predicted to be in the range of δ 110-120 ppm. nih.gov

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |

| C=O | ~160-165 | Triplet (t) |

| C-2 (thiazole) | ~158-162 | Singlet (s) |

| C-4 (thiazole) | ~115-120 | Singlet (s) |

| C-5 (thiazole) | ~140-145 | Singlet (s) |

| CF₂ | ~110-115 | Triplet (t) |

¹⁹F NMR is a direct method to observe the fluorine atoms in the molecule. For the CF₂ group in this compound, a single signal is expected as the two fluorine atoms are chemically equivalent, assuming free rotation around the C-C bond. This signal will likely be a singlet in a proton-decoupled spectrum. In a non-decoupled spectrum, it might show coupling to the amide proton. The chemical shift is anticipated to be in the characteristic range for difluoroacetyl groups. cas.cn

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₂ | -90 to -120 | Singlet (s) |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

N-H Stretch: The amide N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

C=O Stretch (Amide I): The carbonyl stretching vibration is a strong and characteristic band for amides and is expected in the range of 1650-1700 cm⁻¹. The presence of the electronegative fluorine atoms on the adjacent carbon may shift this band to a higher frequency.

N-H Bend (Amide II): The N-H bending vibration is typically observed around 1550-1620 cm⁻¹.

C-F Stretches: Strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring will appear in the 1400-1600 cm⁻¹ region. nist.gov

Predicted FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| C=O Stretch | 1670-1700 | Strong |

| N-H Bend | 1550-1620 | Medium |

| C-F Stretches | 1100-1300 | Strong |

| C=N/C=C (Thiazole) | 1400-1600 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, LC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight.

The fragmentation pattern is likely to involve the cleavage of the amide bond and the loss of small neutral molecules. Key predicted fragments include:

Loss of the difluoroacetyl group: Cleavage of the N-C(O) bond could lead to a fragment corresponding to the 2-aminothiazole (B372263) cation.

Loss of the thiazole group: Cleavage of the N-C(thiazole) bond could result in a difluoroacetamide fragment.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation.

Predicted Mass Spectrometry Data:

| Fragment | Predicted m/z |

| [M]⁺ | 178.01 |

| [M - COCF₂]⁺ | 100.01 |

| [Thiazole-NH]⁺ | 99.01 |

| [COCF₂]⁺ | 78.99 |

| [Thiazole]⁺ | 85.00 |

Other Spectroscopic Methods (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the qualitative and quantitative analysis of chemical substances. The method measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. upi.edu

For this compound, the primary chromophore expected to exhibit significant UV absorption is the 1,3-thiazole ring system. Aromatic and heteroaromatic systems like thiazole typically display characteristic absorption bands in the UV region. The analysis of the UV-Vis spectrum can provide valuable information about the electronic structure of the molecule. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. upi.edu These values are sensitive to the solvent used and the presence of other functional groups, which can cause shifts in the absorption bands.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|

This hypothetical data illustrates a typical absorption band for a heteroaromatic system, corresponding to a π → π* electronic transition. The precise λmax and ε would need to be determined experimentally to confirm the electronic properties of the compound and for use in quantitative analysis, such as concentration determination via the Beer-Lambert law.

Chromatographic Techniques for Purity and Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for determining the purity of pharmaceutical compounds and for quantitative analysis. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). nih.gov UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity.

The purity of this compound would be assessed by developing a specific HPLC or UPLC method capable of separating the target compound from any potential impurities, such as starting materials, byproducts, or degradation products. A common approach for a molecule of this nature would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

Method development would involve optimizing several parameters, including the mobile phase composition (including pH modifiers like formic or trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation. Detection is typically performed using a UV detector set at a wavelength where the compound has strong absorbance, as determined by UV-Vis spectroscopy. nih.gov The result of an HPLC or UPLC analysis is a chromatogram, which plots the detector response against retention time. nih.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

A representative HPLC method for purity analysis of this compound could be established. The results of such an analysis would provide crucial information on the purity of a synthesized batch.

Table 2: Illustrative HPLC Method Parameters and Purity Results

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Hypothetical Purity Results | |

| Retention Time of Main Peak | 7.8 min |

| Area of Main Peak (%) | 99.8% |

| Impurity 1 (Retention Time) | 5.2 min (0.1%) |

This table outlines a standard set of conditions for a reversed-phase HPLC method and illustrates how the purity of the compound would be reported. Such chromatographic methods are fundamental in quality control during drug development and manufacturing. researchgate.net

Computational and Theoretical Investigations of 2,2 Difluoro 2 1,3 Thiazol 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. DFT calculations for 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide would provide fundamental insights into its optimized molecular geometry, bond lengths, bond angles, and electronic properties. This data is crucial for understanding the molecule's stability and behavior at a quantum level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

A hypothetical data table for this section would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

This table is for illustrative purposes only. No data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attacks, providing valuable information about its intermolecular interactions and reactive behavior. For instance, the electronegative oxygen and nitrogen atoms would likely be shown as regions of negative potential.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would aid in the interpretation of experimental NMR data for this compound.

Conformational Analysis and Energy Minimization

Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis involves identifying the most stable conformers (those with the lowest potential energy). For this compound, this study would involve rotating the bonds between the thiazole (B1198619) ring and the acetamide (B32628) group to find the global energy minimum structure. This information is vital as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Theoretical Studies on Chemical Reactivity Descriptors

Based on the results from DFT and HOMO-LUMO analysis, several global chemical reactivity descriptors can be calculated. These parameters quantify the reactivity and stability of a molecule.

A data table for these descriptors would typically include:

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Value |

| Electron Affinity (A) | A ≈ -ELUMO | Value |

| Electronegativity (χ) | χ = (I + A) / 2 | Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Value |

| Chemical Softness (S) | S = 1 / (2η) | Value |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Value |

This table is for illustrative purposes only. No data is available for this compound.

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. It calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules. This analysis would reveal the nature and strength of the forces (such as hydrogen bonds or π-π stacking) that hold the molecules of this compound together in a solid state. The results are often displayed as cylindrical frameworks where the thickness of the cylinders represents the strength of the interaction energies, providing a clear picture of the crystal packing stability.

Reactivity and Reaction Mechanisms of 2,2 Difluoro 2 1,3 Thiazol 2 Yl Acetamide

Amide Bond Reactivity: Nucleophilic Substitution Processes

The amide bond in 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide is subject to nucleophilic substitution reactions, primarily hydrolysis, which results in the cleavage of the C-N bond. The rate and mechanism of these processes are significantly influenced by the electronic effects of the adjacent α,α-difluoro and thiazol-2-yl substituents.

The geminal difluoro group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect generally leads to an increased rate of hydrolysis compared to non-fluorinated analogues. However, the stability of the tetrahedral intermediate formed during the reaction also plays a crucial role.

The hydrolysis of N-acyl-2-aminothiazoles can be influenced by the pH of the medium, with both acid- and base-catalyzed pathways being possible. researchgate.net In acidic conditions, protonation of the amide oxygen would further enhance the electrophilicity of the carbonyl carbon. Under basic conditions, the direct attack of a hydroxide (B78521) ion on the carbonyl carbon would be the initiating step.

Table 1: Predicted Relative Reactivity of Amide Bonds in Related Compounds Towards Hydrolysis

| Compound | Substituent at α-carbon | Expected Relative Rate of Hydrolysis | Rationale |

| N-(1,3-thiazol-2-yl)acetamide | -CH₃ | Baseline | Reference compound. nih.govresearchgate.net |

| This compound | -CF₂- | Increased | Strong electron-withdrawing effect of the gem-difluoro group increases the electrophilicity of the carbonyl carbon. |

| 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | -CHCl- | Increased | Electron-withdrawing effect of the chloro group, though less pronounced than the difluoro group. |

Reactivity of the 1,3-Thiazole Ring: Electrophilic Aromatic Substitution

The 1,3-thiazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the ring atoms and the existing substituent. Computational studies on thiazole (B1198619) indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. nih.govresearchgate.net

The this compound substituent at the C2 position is strongly electron-withdrawing due to the combined effects of the amide carbonyl group and the geminal difluoro group. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution by destabilizing the cationic intermediate (arenium ion). latech.eduwikipedia.org Consequently, this compound is expected to be less reactive towards electrophilic aromatic substitution than unsubstituted thiazole.

Despite the deactivating effect, if an electrophilic substitution reaction were to occur, it would still be directed to the C5 position, as the deactivating effect is generally less pronounced at the meta-like C5 position compared to the C4 position.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the Thiazole Ring

| Electrophile | Reagents | Predicted Major Product |

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 2,2-Difluoro-2-(5-nitro-1,3-thiazol-2-yl)acetamide |

| Bromonium ion (Br⁺) | Br₂/FeBr₃ | 2-(5-Bromo-1,3-thiazol-2-yl)-2,2-difluoroacetamide |

| Acylium ion (RCO⁺) | RCOCl/AlCl₃ | 2-(5-Acyl-1,3-thiazol-2-yl)-2,2-difluoroacetamide |

This table is a prediction based on the general principles of electrophilic aromatic substitution on thiazole derivatives.

Influence of Geminal Difluorination on Reaction Pathways

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group has a profound impact on the reactivity and potential reaction pathways of the molecule. The strong electron-withdrawing nature of fluorine atoms significantly polarizes the C-F bonds and influences the acidity of the α-carbon, although in this case, there are no α-hydrogens to be abstracted.

One of the key effects of geminal difluorination is the potential for β-fluoride elimination from reaction intermediates. nih.gov For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the resulting tetrahedral intermediate could potentially eliminate a fluoride (B91410) ion if a suitable driving force exists. However, in the case of amide hydrolysis, the departure of the amine is generally more favorable.

The gem-difluoro group also influences the conformational preferences of the molecule, which can, in turn, affect its reactivity. e-bookshelf.de The steric and electronic interactions of the CF₂ group can dictate the preferred orientation of the thiazole ring and the amide bond, potentially influencing the accessibility of the reactive sites to incoming reagents.

Mechanistic Insights into Fluorination Reactions

The synthesis of this compound would likely involve the introduction of the fluorine atoms at a key step in the synthetic sequence. While the exact industrial synthesis is proprietary, plausible laboratory-scale methods can be inferred from the broader literature on organofluorine chemistry.

One common approach for the synthesis of α,α-difluoro carbonyl compounds is the fluorination of a precursor molecule. For instance, the corresponding 2-(1,3-thiazol-2-yl)acetamide could be subjected to electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. researchgate.net The mechanism of such reactions typically involves the formation of an enolate or enol, which then attacks the electrophilic fluorine source.

Alternatively, a building block approach could be employed, where a difluorinated precursor is coupled with the thiazole moiety. For example, a Reformatsky-type reaction between an appropriate thiazole-containing electrophile and a zinc enolate of a bromodifluoroacetamide could be a viable route. acs.org Another possibility is the use of difluorocarbene reagents. researchgate.net

Stability and Decomposition Pathways in Various Conditions

The stability of this compound is a critical factor in its handling, storage, and biological application. The molecule's stability is influenced by its susceptibility to hydrolysis, thermal decomposition, and photochemical degradation.

Under aqueous conditions, the primary decomposition pathway is likely to be the hydrolysis of the amide bond, as discussed in section 5.1. The rate of this hydrolysis would be dependent on pH and temperature. In strongly acidic or basic solutions, the degradation is expected to be accelerated.

At elevated temperatures, fluorinated organic compounds can decompose to release toxic fumes, including hydrogen fluoride and nitrogen oxides. latech.edu The thermal stability of the compound would be an important consideration in its manufacturing and formulation processes.

The thiazole ring itself is generally stable, but under harsh oxidative conditions, it can be cleaved. Photochemical degradation is also a possibility, particularly if the molecule is exposed to UV light, which could induce cleavage of the weaker bonds in the molecule. The degradation of fluorinated heterocyclic compounds can be complex, potentially involving ring-opening and fragmentation. researchgate.net

Table 3: Predicted Stability and Decomposition Products

| Condition | Predicted Stability | Major Decomposition Products |

| Neutral aqueous solution (ambient temp.) | Moderately stable | 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid and ammonia (B1221849) |

| Acidic aqueous solution (e.g., pH 1-3) | Less stable | 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid and ammonium (B1175870) ions |

| Basic aqueous solution (e.g., pH 10-12) | Less stable | 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetate and ammonia |

| Elevated temperature | Potentially unstable | Hydrogen fluoride, nitrogen oxides, carbon oxides, sulfur oxides |

This table is based on the general chemical properties of the functional groups present in the molecule.

Coordination Chemistry and Supramolecular Interactions of 2,2 Difluoro 2 1,3 Thiazol 2 Yl Acetamide

Ligand Properties of the Acetamide (B32628) and Thiazole (B1198619) Moieties

The potential of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide as a ligand in coordination chemistry stems from the presence of several donor atoms within its acetamide and thiazole moieties. The thiazole ring, a heterocyclic system containing both sulfur and nitrogen, is a well-established component in ligands that can stabilize various metals in different oxidation states. ijper.org Specifically, the nitrogen atom of the thiazole ring can act as a potent donor site for metal coordination. nih.gov

Simultaneously, the acetamide group (-NH-C=O) offers additional coordination possibilities. The carbonyl oxygen atom is a classic donor site, and the amide nitrogen can also participate in binding, allowing the acetamide portion to act as a monodentate or bidentate ligand. The flexibility, selectivity, and sensitivity of such functional groups towards a central metal atom make them valuable in the design of new metal complexes. ijper.org The combination of the thiazole and acetamide groups within a single molecule suggests it can act as a versatile chelating ligand, potentially coordinating to a metal center through multiple atoms to form stable ring structures. nih.gov

Formation of Metal Complexes

Thiazole-containing ligands are known to form stable complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). ijper.orgijper.org The synthesis of these complexes typically involves the reaction of the thiazole-based ligand with a metal salt, such as a metal chloride, in a suitable solvent like ethanol (B145695). ijper.orgijper.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the coordination environment. ijper.org For instance, studies on related thiazole Schiff base ligands have shown the formation of 1:1 metal-to-ligand stoichiometry. ijper.org The coordination generally occurs through the nitrogen and/or sulfur atoms of the thiazole ring, along with other donor atoms present in the ligand's structure. uobaghdad.edu.iq The presence of the acetamide moiety in this compound provides additional carbonyl oxygen and amide nitrogen donor sites, enhancing its capability to form stable chelates with metal ions.

Intermolecular Interactions in Crystalline Architectures

The arrangement of molecules in the solid state is governed by a range of intermolecular interactions. In derivatives of N-(1,3-thiazol-2-yl)acetamide, these interactions create robust supramolecular structures.

Hydrogen bonds are a dominant force in the crystal packing of thiazole acetamide derivatives. A recurrent and highly stable motif observed in the crystal structures of related compounds, such as 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide and 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, is the formation of inversion dimers. nih.govnih.gov In this arrangement, two molecules are linked by a pair of N—H⋯N hydrogen bonds, where the amide hydrogen of one molecule interacts with the thiazole nitrogen of the second molecule. nih.govnih.gov This specific interaction forms a characteristic R₂²(8) ring motif. nih.govnih.gov

In addition to these strong interactions, weaker C—H⋯O and C—H⋯F hydrogen bonds often provide further stability to the crystal lattice, linking the primary dimers into extended one-dimensional chains or two-dimensional sheets. nih.govnih.gov For example, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, C—H⋯O interactions connect the dimers into chains. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Related Thiazole Acetamide Crystal Structures Data is based on analogous compounds to illustrate typical interaction parameters.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif | Reference |

|---|---|---|---|---|---|---|

| N—H···N | 0.85(2) | 2.18(2) | 3.018(2) | 171(2) | R₂²(8) Dimer | nih.gov |

| C—H···O | 0.93 | 2.50 | 3.421(2) | 170 | C(6) Chain | nih.gov |

| N—H···N | 0.86 | 2.13 | 2.986 | 175 | R₂²(8) Dimer | nih.gov |

Beyond hydrogen bonding, the crystal packing of these molecules is frequently stabilized by π-system interactions. mdpi.com The planar thiazole rings can engage in π–π stacking interactions, where the aromatic rings of adjacent molecules align parallel to each other. In the crystal structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, for instance, π–π interactions are observed between thiazole rings with a centroid-centroid distance of 3.6977 (5) Å. nih.gov

For related thiazole-containing heterocyclic compounds, Hirshfeld analysis has revealed the most significant contributions to crystal packing. nih.gov Typically, H⋯H contacts account for a large percentage of the surface, reflecting the hydrogen-rich exterior of the molecules. Other significant interactions include N⋯H/H⋯N, S⋯H/H⋯S, and C⋯H/H⋯C contacts, which correspond to the hydrogen bonds and other van der Waals forces that stabilize the structure. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Thiazole Compounds Data is based on analogous compounds to illustrate typical interaction percentages.

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| N⋯H/H⋯N | 24.3 | nih.gov |

| S⋯H/H⋯S | 21.1 | nih.gov |

| H⋯H | 17.7 | nih.gov |

| S⋯C/C⋯S | 9.7 | nih.gov |

| H⋯H | 37.6 | nih.gov |

| O⋯H/H⋯O | 16.8 | nih.gov |

| S⋯H/H⋯S | 15.4 | nih.gov |

| N⋯H/H⋯N | 13.0 | nih.gov |

Derivatives and Structural Analogues of 2,2 Difluoro 2 1,3 Thiazol 2 Yl Acetamide

Systematic Substitutions on the Thiazole (B1198619) Ring

The thiazole ring of 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide offers specific sites for substitution, primarily at the C4 and C5 positions. The inherent reactivity of the thiazole nucleus dictates the preferred positions for electrophilic and nucleophilic attacks. Generally, electrophilic substitution on the thiazole ring is favored at the C5-position, which is the most electron-rich carbon atom. numberanalytics.compharmaguideline.com This reactivity has been exploited to introduce a variety of functional groups, thereby creating a library of derivatives with potentially altered properties.

One key example of substitution at the C5 position is the introduction of a nitro group, resulting in 2,2-difluoro-N-{5-nitro-1,3-thiazol-2-yl}acetamide . chemicalbook.com Nitration of thiazoles can be achieved using standard nitrating agents like a mixture of nitric and sulfuric acids. numberanalytics.com Halogenation is another common electrophilic substitution, which can be performed using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 5-halo-thiazole derivatives. numberanalytics.com

The table below summarizes key systematic substitutions on the thiazole ring of the parent compound and related analogues.

| Substitution Position | Substituent | Resulting Compound Class / Example | Reference |

| C4 | Aryl groups | N-(4-Aryl-1,3-thiazol-2-yl)acetamide derivatives | fabad.org.tr |

| C4 | Hetaryl groups | N-(4-Hetaryl-1,3-thiazol-2-yl)acetamide derivatives | nih.gov |

| C5 | Nitro (-NO₂) | 2,2-difluoro-N-{5-nitro-1,3-thiazol-2-yl}acetamide | chemicalbook.com |

| C5 | Halogens (e.g., -Br, -Cl) | 5-Halo-thiazole derivatives | numberanalytics.com |

Modifications to the Acetamide (B32628) Chain and Terminal Groups

The acetamide portion of this compound provides a versatile scaffold for structural modifications. Alterations can be made to the length of the alkyl chain, the nature of the terminal group, and by introducing substituents on the amide nitrogen. These changes can profoundly impact the molecule's conformation, lipophilicity, and hydrogen bonding capabilities.

A common modification involves the replacement of the terminal primary amide with secondary or tertiary amides by introducing various substituents on the nitrogen atom. For instance, N-substituted 2-arylacetamides are a class of compounds that have been explored for their structural similarities to other biologically relevant molecules. nih.gov The synthesis of such derivatives can often be achieved by coupling a carboxylic acid with a substituted amine.

The acetamide group can also serve as a linker to connect the thiazole nucleus to other heterocyclic systems. Research has shown the synthesis of derivatives where the acetamide moiety acts as a bridge to groups like coumarin (B35378) or piperazine (B1678402). nih.govresearchgate.net For example, compounds such as 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives have been synthesized and studied. nih.govfabad.org.tr Similarly, coumarylthiazole derivatives with acetamide groups linking alkyl chains to the heterocyclic core have been reported. researchgate.net

Furthermore, the entire difluoroacetamide group can be replaced with other acyl groups. For example, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide is an analogue where the difluoromethyl group is replaced by a diphenylmethyl group. nih.gov

The following table presents examples of modifications to the acetamide chain and terminal groups.

| Modification Type | Example of Derivative | Key Feature | Reference |

| N-Substitution | N-(3-Allyl-4-(2,4-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide | Introduction of an allyl group on the amide nitrogen. | nih.gov |

| Chain Extension/Linking | 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide | Acetamide acts as a linker to a piperazine moiety. | nih.govfabad.org.tr |

| Acyl Group Replacement | 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | Replacement of the difluoroacetyl group with a diphenylacetyl group. | nih.gov |

| Terminal Group Modification | N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives | Fusion of a benzene (B151609) ring to the thiazole, forming a benzothiazole (B30560) core. | mdpi.com |

Alterations in the Fluorination Pattern

The presence and number of fluorine atoms on the acetyl group are critical determinants of the compound's properties, including its acidity, metabolic stability, and conformational preferences. Variations in the fluorination pattern lead to distinct structural analogues of this compound.

The non-fluorinated parent compound, N-(Thiazol-2-yl)acetamide , serves as a fundamental structural analogue. nih.govresearchgate.net Its synthesis is straightforward, typically involving the reaction of 2-aminothiazole (B372263) with acetyl chloride. nih.govresearchgate.net

Monofluorinated analogues have also been investigated. An example is 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide , where a single fluorine atom is part of a phenyl group attached to the acetyl moiety. nih.gov This compound highlights a different approach to incorporating fluorine, where it is a substituent on a larger group rather than directly on the α-carbon of the acetamide.

Trifluorinated analogues represent another important class. The synthesis of compounds like N-(4-(2-thiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide has been reported, showcasing the replacement of the difluoromethyl group with a trifluoromethyl group. researchgate.net The trifluoromethyl group is known to significantly alter the electronic properties and lipophilicity of a molecule. Methods for producing N-(2,2,2-trifluoroethyl)acetamide compounds, which are related intermediates, have also been developed. google.comgoogle.com

A comparison of these analogues is provided in the table below.

| Fluorination Pattern | Example Compound | Key Structural Difference | Reference |

| Non-fluorinated | N-(Thiazol-2-yl)acetamide | Absence of fluorine on the acetyl group. | nih.govresearchgate.net |

| Monofluorinated | 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Single fluorine atom on an associated phenyl group. | nih.gov |

| Difluorinated (Parent) | This compound | Two fluorine atoms on the α-carbon. | N/A |

| Trifluorinated | N-(4-(2-thiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide | Three fluorine atoms on the α-carbon (trifluoromethyl group). | researchgate.net |

Structure-Reactivity and Structure-Property Relationships in Derivatives

The systematic modifications described in the preceding sections lead to significant changes in the chemical reactivity and physical properties of the resulting derivatives. Understanding these structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for tailoring molecules with specific characteristics.

Influence of Thiazole Ring Substitutions: Substituents on the thiazole ring can modulate the electronic distribution within the ring, thereby affecting its reactivity and interaction with other molecules. For example, attaching an electron-withdrawing group like a nitro group at the C5 position can make the ring more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can enhance the ring's reactivity towards electrophiles. pharmaguideline.com The nature and position of substituents on aryl groups attached to the thiazole ring have been shown to be important for biological activity, with para-substitutions often favoring better activity compared to meta-substitutions. nih.gov In some cases, the presence of a methoxy (B1213986) group on a phenyl ring attached to the thiazole can enhance biological potency. nih.gov

Effect of Fluorination Pattern: Fluorination has a profound impact on a molecule's properties. The introduction of fluorine atoms generally increases a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The high electronegativity of fluorine can also influence the acidity of nearby protons and the strength of hydrogen bonds. nih.gov Increasing the degree of fluorination, such as moving from a non-fluorinated to a difluorinated or trifluorinated analogue, typically increases the molecule's lipophilicity, which can affect its transport properties. mdpi.com However, the relationship between fluorination and properties like solubility can be complex and not always linear. mdpi.com

Advanced Applications in Chemical Sciences

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide serves as a versatile building block for the construction of more complex molecules. The thiazole (B1198619) ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. mdpi.com Its presence in this acetamide (B32628) derivative provides a strategic starting point for the synthesis of novel therapeutic agents. The 1,3-thiazole scaffold is a versatile template for lead generation in drug discovery and is amenable to chemical derivatization for lead optimization. nih.gov

The difluoroacetamide moiety is also of great importance. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The gem-difluoromethylene group (CF2) is a particularly valuable isostere for ether oxygen atoms or carbonyl groups, capable of modifying molecular conformations and improving pharmacological profiles. mdpi.com

The reactivity of the acetamide group allows for further molecular modifications, enabling chemists to attach this fluorinated thiazole unit to various molecular scaffolds. This adaptability makes this compound a key intermediate in the synthesis of a diverse range of compounds with potential applications in medicine and other industries.

Table 1: Key Structural Features and Their Significance in Organic Synthesis

| Structural Feature | Significance as a Building Block |

| 1,3-Thiazole Ring | A common pharmacophore in medicinal chemistry, providing a foundation for the synthesis of biologically active molecules. mdpi.comnih.gov |

| Difluoroacetamide Moiety | Enhances metabolic stability, lipophilicity, and binding affinity of target molecules due to the presence of fluorine. mdpi.com |

| Acetamide Group | Provides a reactive site for further chemical transformations and linking to other molecular structures. |

Intermediate in Agrochemical Development

The development of new and effective agrochemicals is a critical area of research, and fluorinated compounds play a pivotal role in this field. A significant number of modern pesticides, including herbicides, fungicides, and insecticides, contain fluorine atoms. ccspublishing.org.cn The inclusion of fluorine can lead to enhanced efficacy, greater stability, and improved environmental profiles of these agricultural products.

Given these trends, this compound is a promising intermediate in the synthesis of novel agrochemicals. The thiazole ring itself is a component of various pesticides and dyes. researchgate.net When combined with the difluoromethyl group, the resulting molecule can be used to develop new active ingredients with potentially superior performance. For example, the toxicological profile of the pesticide gliftor is linked to its 1,3-difluoro-2-propanol component, which is metabolized to an enzyme inhibitor. nih.gov This highlights the significant impact that fluorinated moieties can have on biological activity.

The synthesis of new agrochemicals often involves the assembly of several key building blocks. The dual functionality of this compound, with its reactive acetamide group and its biologically relevant thiazole and difluoro components, makes it an attractive starting material for the creation of new crop protection agents.

Contribution to Material Science and Advanced Materials Synthesis

In the field of material science, the unique properties of fluorinated and heterocyclic compounds are leveraged to create advanced materials with novel functionalities. Thiazole-containing polymers and organic materials have been investigated for their potential in various applications, including organic electronics and functional polymers. For instance, thiazolothiazole-linked polymers have been synthesized and shown to possess solid-state emissive properties, which are valuable for applications such as organic light-emitting diodes (OLEDs). rsc.org

The incorporation of fluorine into these materials can further enhance their performance. The high electronegativity and stability of the carbon-fluorine bond can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. While direct applications of this compound in material science are still an emerging area of research, its structure suggests potential as a monomer or a precursor for the synthesis of fluorinated polymers and organic materials. The combination of the electron-rich thiazole ring and the electron-withdrawing difluoro group could lead to materials with interesting electronic and photophysical properties.

Applications in Nonlinear Optical Properties of Thiazole Compounds

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including optical data storage, image processing, and optical switching. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Thiazole derivatives have been a subject of investigation for their NLO properties due to the inherent charge distribution within the thiazole ring. nih.gov

The electronic properties of this compound, featuring an electron-donating thiazole ring and an electron-withdrawing difluoroacetamide group, suggest that it could be a precursor for or a component of novel NLO materials. The intramolecular charge transfer that can occur in such donor-acceptor systems is a key factor for achieving high NLO activity. nih.gov Theoretical studies on similar organic compounds have shown that the presence of electron-withdrawing groups can significantly enhance the NLO response. researchgate.net

While experimental data on the NLO properties of this compound itself are not widely available, the foundational principles of NLO materials design point to its potential in this area. Further research into this compound and its derivatives could lead to the development of new materials with significant NLO capabilities.

Table 2: Summary of Advanced Applications

| Application Area | Role of this compound | Key Contributing Features |

| Organic Synthesis | Versatile building block for complex molecules. | Thiazole ring, difluoroacetamide moiety, reactive acetamide group. mdpi.comnih.govmdpi.com |

| Agrochemical Development | Intermediate for novel pesticides. | Fluorine content for enhanced bioactivity, thiazole scaffold. ccspublishing.org.cnresearchgate.net |

| Material Science | Potential precursor for advanced materials. | Thiazole for polymer backbones, fluorine for enhanced properties. rsc.org |

| Nonlinear Optics | Component for NLO materials. | Donor-acceptor structure, potential for high hyperpolarizability. nih.govresearchgate.net |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of fluorinated organic compounds often presents unique challenges. Future research will likely focus on developing novel and efficient synthetic methodologies for 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide. Current approaches to synthesizing similar fluorinated molecules often involve multi-step processes that may suffer from low yields or the need for harsh reagents.

Key areas for exploration include:

Direct Fluorination: Investigating late-stage direct fluorination techniques could provide a more streamlined approach to introducing the difluoromethyl group.

Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions or organocatalysis could lead to milder and more selective synthetic pathways.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-step Synthesis from Fluorinated Building Blocks | High control over stereochemistry and regiochemistry. | Longer reaction sequences, potentially lower overall yield. |

| Late-Stage Direct Fluorination | More atom-economical and efficient for derivatization. | Can lack selectivity and require specialized reagents. |

| Catalytic Approaches | Milder reaction conditions, higher functional group tolerance. | Catalyst development and optimization can be time-consuming. |

Exploration of Complex Supramolecular Assemblies

The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, thiazole (B1198619) nitrogen, and fluorine atoms) in this compound makes it an excellent candidate for the construction of complex supramolecular assemblies. The study of how these molecules self-assemble through non-covalent interactions could reveal novel materials with interesting properties.

Future research in this area could involve:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to understand and control their solid-state packing. This could lead to the design of materials with specific optical or electronic properties.

Co-crystallization: Forming co-crystals with other molecules to create new multi-component materials with tailored functionalities.

Self-Assembly in Solution: Investigating the formation of aggregates, gels, or liquid crystals in various solvents.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound before they are synthesized. Advanced computational modeling can guide experimental work and accelerate the discovery process.

Specific areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with biological targets or other molecules.

Reactivity Prediction: Modeling reaction pathways to identify the most promising synthetic routes and to understand potential side reactions.

Property Prediction: Calculating various physicochemical properties, such as solubility, lipophilicity, and electronic properties, to assess its potential for various applications.

Design of Next-Generation Chemical Reagents and Catalysts

The unique electronic properties conferred by the difluoromethyl and thiazole groups suggest that derivatives of this compound could serve as valuable building blocks for the design of new chemical reagents and catalysts.

Potential research directions include:

Asymmetric Catalysis: Incorporating this moiety into chiral ligands for use in asymmetric catalysis, where the fluorine atoms could influence the stereochemical outcome of reactions.

Organocatalysis: Developing novel organocatalysts where the thiazole ring acts as a key functional group.

Reagents for Fluorination: Exploring the potential of derivatives of this compound to act as novel fluorinating agents.

Expanding Material Science Applications of Fluorinated Thiazole Acetamides

The introduction of fluorine atoms into organic molecules can dramatically alter their material properties. Investigating the material science applications of this compound and its polymers could lead to the development of advanced materials.

Promising areas of research include:

Polymers: Synthesizing polymers incorporating this monomer to create materials with enhanced thermal stability, chemical resistance, and unique dielectric properties.

Organic Electronics: Exploring the use of this compound and its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where the electronic properties of the thiazole ring and the influence of fluorine could be advantageous.

Liquid Crystals: Designing and synthesizing liquid crystalline materials based on this molecular scaffold, which could find applications in display technologies.

The potential applications in material science are summarized in the table below:

| Application Area | Potential Role of this compound |

| Advanced Polymers | Monomer unit for polymers with high thermal and chemical stability. |

| Organic Electronics | Component in active layers of OLEDs, OFETs, or OPVs. |

| Liquid Crystals | Core scaffold for the design of novel liquid crystalline phases. |

Q & A

Q. Methodological Approach :

- Solubility : Use standardized buffers (e.g., PBS, pH 7.4) and DMSO stock solutions for consistency. Discrepancies may arise from polymorphic forms; DSC/TGA identifies thermal stability issues .

- Oxidative Stability : Accelerated aging studies under HO or UV light reveal degradation pathways. LC-MS monitors byproducts like defluorinated analogs .

What computational tools are suitable for modeling structure-activity relationships (SAR)?

Q. Advanced Answer :

- Molecular Docking (AutoDock Vina) : Compare binding poses of fluorinated vs. non-fluorinated analogs to targets (e.g., EGFR or DNA gyrase) .

- MD Simulations (GROMACS) : Assess conformational flexibility in aqueous vs. lipid bilayer environments .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and fluorine count to predict bioavailability .

How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer :

SCXRD (e.g., SHELXL refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, N–H⋯N interactions in thiazole derivatives form 1D chains, stabilizing the crystal lattice . Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

What are key considerations for optimizing synthetic yield and purity?

Q. Advanced Answer :

- Catalyst Screening : Test alternatives to EDC·HCl, such as HATU or DCC, to improve coupling efficiency .

- Purification : Use preparative HPLC with C18 columns for polar byproducts. Purity ≥95% is critical for reproducible bioassays .

- Scale-Up : Continuous flow reactors enhance heat/mass transfer for multi-gram synthesis .

How does fluorination impact the compound’s physicochemical properties?

Basic Answer :

Fluorine atoms increase electronegativity, enhancing metabolic stability and membrane permeability. NMR (e.g., 470 MHz) quantifies electronic effects on fluorine nuclei .

Advanced Answer :

Fluorine’s steric and electronic contributions alter:

- LogD : Measured via shake-flask (octanol/water) to assess lipophilicity shifts.

- pKa : Use potentiometric titration (GLpKa) to determine acidity changes in the acetamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。